

Application Notes and Protocols for GPR139 Activation Assay Using TC-O 9311

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Compound of Interest		
Compound Name:	TC-O 9311	
Cat. No.:	B1682608	Get Quote

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Abstract

This document provides a detailed protocol for conducting a GPR139 activation assay using the potent agonist **TC-O 9311**. GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a compelling target for neuropsychiatric drug discovery. **TC-O 9311** is a valuable tool for studying the pharmacology and function of this receptor. The primary signaling pathway for GPR139 involves coupling to Gq/11 G proteins, leading to an increase in intracellular calcium.[1] This application note outlines a robust fluorescence-based calcium mobilization assay, a common and effective method for quantifying GPR139 activation.

Introduction to GPR139 and TC-O 9311

GPR139 is a class A GPCR with high expression in brain regions such as the habenula and striatum. Its activation is linked to the modulation of dopaminergic and opioidergic systems, suggesting its potential role in various neurological and psychiatric disorders. While its endogenous ligands are still under investigation, several synthetic agonists have been developed to probe its function.

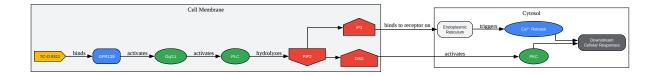
TC-O 9311 is a potent and selective agonist for GPR139.[2] It has been instrumental in characterizing the receptor's signaling pathways and exploring its physiological roles.



Understanding the interaction of compounds like **TC-O 9311** with GPR139 is crucial for the development of novel therapeutics targeting this receptor.

GPR139 Signaling Pathway

Upon activation by an agonist such as **TC-O 9311**, GPR139 primarily couples to the Gq/11 family of G proteins.[1] This initiates a signaling cascade that results in the mobilization of intracellular calcium stores, a key event that can be measured to determine receptor activation.



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GPR139 Gq/11 Signaling Pathway

Quantitative Data Summary

The potency of **TC-O 9311**, as determined by its half-maximal effective concentration (EC50), has been evaluated in various cell lines expressing GPR139. The most common method for this determination is the calcium mobilization assay.



Compound	Cell Line	Assay Type	Reported EC50 (nM)	pEC50
TC-O 9311	HEK293	Calcium Mobilization (FLIPR)	43	7.11 ± 0.13
TC-O 9311	CHO-K1	Not Specified	39	Not Reported
TC-O 9311	CHO-TREx	Calcium Mobilization	Not Specified	7.40 ± 0.06
TC-O 9311	SK-N-MC/CRE	Calcium Mobilization	Not Specified	7.31 ± 0.12

Data compiled from multiple sources.[3][4]

Experimental Protocol: GPR139 Calcium Mobilization Assay

This protocol describes a no-wash, fluorescence-based calcium mobilization assay using a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials and Reagents

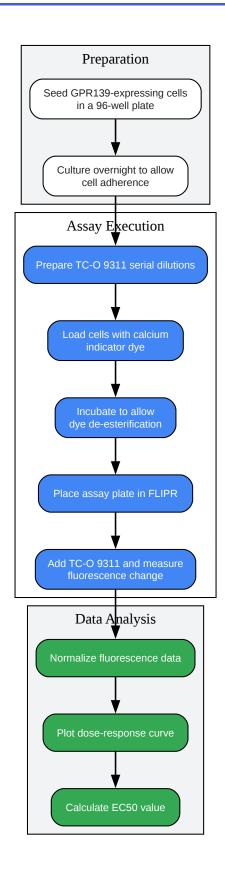
- Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR139.
- Agonist: TC-O 9311
- Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) if applicable.
- Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
- Calcium Indicator Dye: Fluo-4 AM, Calcium-5, or equivalent calcium-sensitive dye.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.



- Probenecid (optional): An anion transport inhibitor that can improve dye retention in some cell lines.
- FLIPR or equivalent fluorescence plate reader.

Experimental Workflow





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GPR139 Activation Assay Workflow



Step-by-Step Methodology

- Cell Plating:
 - Harvest GPR139-expressing cells and resuspend them in a complete culture medium.
 - \circ Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-50,000 cells per well in 100 μL of medium.
 - Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Preparation:
 - Prepare a stock solution of TC-O 9311 in DMSO (e.g., 10 mM).
 - Perform a serial dilution of the TC-O 9311 stock solution in assay buffer to create a range of concentrations for generating a dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

Dye Loading:

- Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves reconstituting the dye in DMSO and then diluting it in the assay buffer. Probenecid can be included in this step if necessary.
- \circ Aspirate the culture medium from the cell plate and add 100 μL of the dye loading solution to each well.
- Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light. This allows for the de-esterification of the dye within the cells.
- Data Acquisition using FLIPR:
 - Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
 - Establish a baseline fluorescence reading for each well for approximately 10-20 seconds.



- \circ Configure the instrument to add a specific volume (e.g., 50 μ L) of the **TC-O 9311** dilutions to the corresponding wells.
- Immediately after the addition of the compound, continuously record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

Data Analysis:

- \circ The change in fluorescence intensity (Δ F) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
- Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of TC-O 9311.
- Plot the normalized response against the logarithm of the TC-O 9311 concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of TC-O 9311 that elicits 50% of the maximal response.

Conclusion

This application note provides a comprehensive guide for performing a GPR139 activation assay using the agonist **TC-O 9311**. The detailed protocol for the calcium mobilization assay, along with the supporting data and pathway diagrams, offers researchers a solid foundation for investigating the pharmacology of GPR139 and screening for novel modulators of this important therapeutic target.

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